1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one

Description

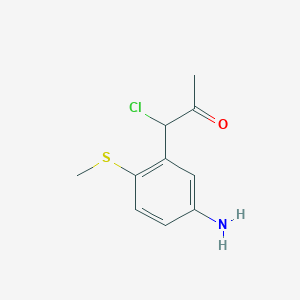

1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring an aromatic ring substituted with an amino group at the 5-position and a methylthio group at the 2-position.

Propriétés

Formule moléculaire |

C10H12ClNOS |

|---|---|

Poids moléculaire |

229.73 g/mol |

Nom IUPAC |

1-(5-amino-2-methylsulfanylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C10H12ClNOS/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |

Clé InChI |

GTNFCGRGEIBORJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=CC(=C1)N)SC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 5-Amino-2-(methylthio)benzaldehyde or related substituted aromatic aldehydes are commonly used as precursors.

- Chloropropan-2-one derivatives or epoxides such as epichlorohydrin serve as alkylating agents for introducing the chloropropanone moiety.

Typical Synthetic Route

A representative synthetic route involves:

Condensation Reaction

The aromatic aldehyde (e.g., 5-amino-2-(methylthio)benzaldehyde) is reacted with a suitable ketone or halogenated ketone precursor in an organic solvent such as ethanol. The reaction is often catalyzed by a base (e.g., potassium hydroxide) or acid to facilitate the formation of the carbon-carbon bond between the aromatic ring and the propan-2-one side chain.Alkylation/Substitution

Alkylation of the amino-substituted aromatic ring with chlorinated propan-2-one derivatives can be performed under controlled temperature and pH conditions to introduce the chloropropan-2-one functionality.Reduction and Purification

If necessary, reduction steps using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere may be employed to convert intermediates to the desired product. Purification is typically achieved by crystallization from ethanol or other suitable solvents, followed by filtration.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Condensation | 5-Amino-2-(methylthio)benzaldehyde + ketone, KOH | 25–80 | 1–4 hours | Solvent: ethanol or similar; base catalyzed |

| Alkylation | Chloropropan-2-one derivative, organic solvent | 40–90 | 2–6 hours | May use Lewis acid catalyst to enhance yield |

| Reduction | Pd/C catalyst, H₂ atmosphere | 75–90 | 2–4 hours | Pressure: 0.3–0.5 MPa; optional step |

| Purification | Recrystallization in ethanol-water mixture | 80–95 | 1–2 hours | Activated carbon may be used to remove impurities |

Example Protocol from Patent Literature

A related compound, 2-methylamino-5-chlorobenzophenone, has a preparation process that provides insight into similar aromatic ketone synthesis:

Step 1: Dehydration

Stirring 5-chloro-3-phenylbenzisoxazole in an organic solvent (toluene or tetrahydrofuran), adjusting pH to 7-8, heating at 45–60 °C for 0.5–1 hour, then separation of aqueous layer.Step 2: Methylation

Heating the dehydrated product to 70–80 °C, slowly adding dimethyl carbonate, stirring for 1 hour.Step 3: Reduction

Adding Pd/C catalyst, hydrogenating at 75–90 °C under 0.3–0.5 MPa for 2–4 hours.Step 4: Recrystallization

Refluxing crude product in 85% ethanol-water with activated carbon, filtration, and crystallization to obtain refined product.

This approach highlights the importance of controlled reaction conditions and purification steps applicable to the preparation of this compound.

Alternative Synthetic Approaches

Epoxide Ring Opening

Reaction of epoxides such as epichlorohydrin with aromatic amines under nucleophilic substitution conditions can yield chloropropan-2-one derivatives with amino substituents on the aromatic ring.Multicomponent Reactions

Multicomponent synthetic procedures involving diamines and methylthio-containing reagents have been reported for constructing heterocyclic analogs, which can be adapted for related aromatic ketones.

Research Outcomes and Analytical Data

Yields : Typical yields for the key condensation and alkylation steps range from 70% to 85%, depending on reaction conditions and purification methods.

Purity : Recrystallization and activated carbon treatment effectively remove colored impurities and residual catalysts, achieving high purity suitable for further synthetic applications.

-

- Molecular formula: C10H13ClNOS

- Molecular weight: Approx. 229.73 g/mol

- Analytical techniques: NMR, IR, and mass spectrometry confirm the presence of amino, methylthio, and chloropropan-2-one groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Alkylation | 5-Amino-2-(methylthio)benzaldehyde + ketone + KOH | Ethanol, 25–80 °C, 1–4 h | Simple, scalable | Requires careful pH control |

| Epoxide Ring Opening | Epichlorohydrin + aromatic amine | Organic solvent, mild heating | Direct introduction of chloropropanone | Sensitive to steric hindrance |

| Catalytic Reduction | Pd/C catalyst + H₂ | 75–90 °C, 0.3–0.5 MPa, 2–4 h | High selectivity | Requires hydrogenation setup |

| Recrystallization | Ethanol-water + activated carbon | Reflux at ~90 °C, 1–2 h | High purity product | Additional purification step |

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs

Key Differences :

- Amino Group Position: The target compound’s 5-amino group (meta to the ketone) contrasts with the 4-amino isomer in . This positional shift alters electronic effects (e.g., resonance stabilization) and hydrogen-bonding capacity, which may enhance interactions in biological systems .

- Methylthio vs.

Functional Group Variations

- Chloropropanone Core: The α-chlorinated ketone moiety is common in intermediates for heterocyclic synthesis. For example, 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one () reacts with thiourea to form thiadiazoles with anti-tumor activity. The target compound’s amino and methylthio groups may similarly enable cyclization reactions for bioactive molecules .

- Trifluoromethyl Analogs: Compounds like 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one () exhibit enhanced metabolic stability due to the trifluoromethyl group, a feature absent in the target compound. However, the amino group in the target may improve solubility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.